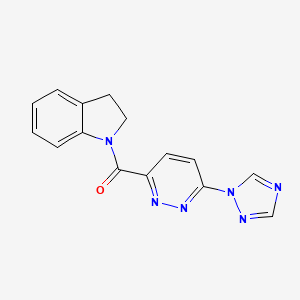

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone

Description

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety and linked to an indoline ring via a methanone bridge. The indoline moiety may confer conformational rigidity and modulate solubility.

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O/c22-15(20-8-7-11-3-1-2-4-13(11)20)12-5-6-14(19-18-12)21-10-16-9-17-21/h1-6,9-10H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHRWOJKMCECBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyridazine intermediates, followed by their coupling with the indoline moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole and pyridazine rings exhibit significant anticancer properties. For instance, derivatives of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone have been evaluated for their ability to inhibit various cancer cell lines. Studies have shown that these compounds can effectively inhibit the growth of tumors by targeting specific kinases involved in cancer progression.

Case Study : A derivative of this compound demonstrated an IC₅₀ value of 4.2 nmol/L against the MET enzyme, which is crucial in several types of cancer, including lung and renal cancers . Furthermore, in vivo studies showed tumor growth inhibition in xenograft models, highlighting its potential as a therapeutic agent .

Antimicrobial Activity

The triazole ring is well-known for its broad-spectrum antimicrobial properties. Compounds similar to this compound have been synthesized and tested against various bacterial strains.

Research Findings : In a study assessing antimicrobial efficacy, certain derivatives exhibited MIC values comparable to established antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that modifications to the indolin moiety could enhance antibacterial activity.

Drug Design and Development

The structural characteristics of this compound make it a valuable scaffold for drug development. The incorporation of different substituents at various positions on the indolin and triazole rings allows for the optimization of pharmacokinetic properties.

Example : A series of analogs were designed to improve solubility and bioavailability while maintaining biological activity. These modifications led to compounds with enhanced selectivity for their biological targets, making them promising candidates for further development .

Comparative Data Table

Mechanism of Action

The mechanism by which (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Insights:

- Sulfonyl vs. Indoline Substituents : Sulfonyl groups (e.g., in ) enhance enzyme selectivity but reduce solubility. The indoline group in the target compound may improve lipophilicity and CNS penetration.

Analogues with Aryl/Thiadiazole Modifications

Key Insights:

- Electron-Withdrawing Groups : Fluorine () or sulfonyl groups () improve stability but may reduce cell permeability. The target compound’s pyridazine balances electronegativity without excessive hydrophobicity.

- QSAR Relevance : The thiadiazole derivative’s QSAR model () suggests that the target compound’s indoline-pyridazine system could align with antitumor pharmacophores if optimized.

Biological Activity

The compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone is a novel hybrid molecule that combines features of triazole and indoline moieties. This structural combination has been explored for various biological activities, particularly in the context of anticancer and antimicrobial properties. The following sections summarize the biological activities associated with this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N6O. Its structure consists of a pyridazine ring substituted with a triazole group and an indoline moiety, which is expected to enhance its biological activity due to the synergistic effects of these pharmacophores.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and indoline structures exhibit significant anticancer properties. For instance:

-

Cell Line Studies : The compound was tested against several human cancer cell lines, including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7). Results showed that it inhibited cell proliferation effectively, with IC50 values comparable to established chemotherapeutics like CA-4 .

Cell Line IC50 Value (µM) Mechanism of Action A549 (Lung) 0.054 Induces apoptosis via caspase activation HeLa (Cervix) 0.048 Arrests cell cycle in G2/M phase MCF-7 (Breast) 0.065 Inhibits tubulin polymerization

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro assays demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

The proposed mechanism for the anticancer activity of this compound involves:

- Tubulin Inhibition : Similar to other triazole derivatives, it likely binds to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

- Apoptosis Induction : Activation of caspases has been observed, indicating that the compound triggers programmed cell death in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of triazole-based compounds in cancer therapy:

- Study on Lung Cancer : A derivative similar to this compound was evaluated for its effects on A549 cells. It was found to significantly reduce cell viability and induce apoptosis through caspase activation .

- Combination Therapy : The compound's potential in combination with other chemotherapeutic agents was explored, showing enhanced efficacy against resistant cancer cell lines .

Q & A

Q. What in vitro models are suitable for evaluating its pharmacokinetic (PK) properties?

- Methodological Answer :

- Caco-2 Permeability Assays : Assess intestinal absorption potential (P values).

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic clearance. CYP450 inhibition can be tested via fluorogenic substrates .

- Plasma Protein Binding : Use equilibrium dialysis to determine free fraction (%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.